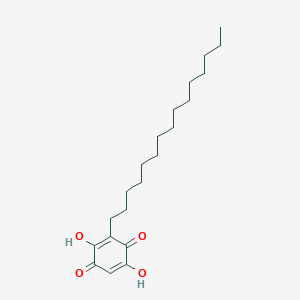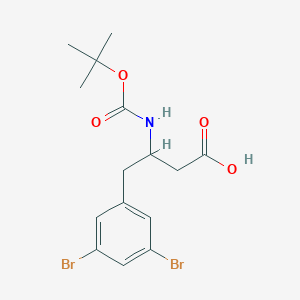![molecular formula C15H20N2O2 B13723978 N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide is a chemical compound with the molecular formula C15H20N2O2. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its role as an impurity and intermediate in the production of labeled Zaleplon .
Métodos De Preparación
The synthesis of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves several steps. One common synthetic route includes the reaction of 3-(dimethylamino)acryloyl chloride with N-ethylacetamide in the presence of a base. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various chemical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide involves its interaction with molecular targets such as the GABAA receptor. This interaction modulates the receptor’s activity, leading to various physiological effects . The compound’s effects are mediated through specific pathways that involve the modulation of neurotransmitter release and receptor activation.
Comparación Con Compuestos Similares
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide can be compared with other similar compounds, such as:
N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide: This compound is structurally similar and used in similar research applications.
The uniqueness of this compound lies in its specific applications in proteomics and its role as an intermediate in pharmaceutical production.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-[3-[(Z)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9- |
Clave InChI |
UXWJJVRASIHSQS-KTKRTIGZSA-N |
SMILES isomérico |
CCN(C1=CC=CC(=C1)C(=O)/C=C\N(C)C)C(=O)C |
SMILES canónico |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


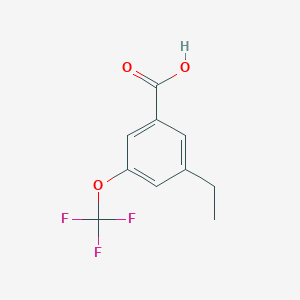
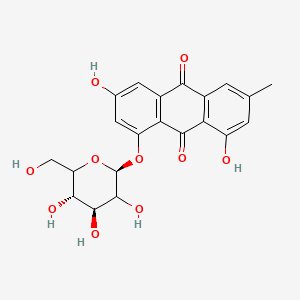
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)

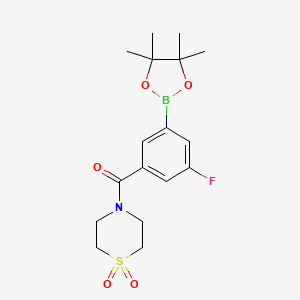
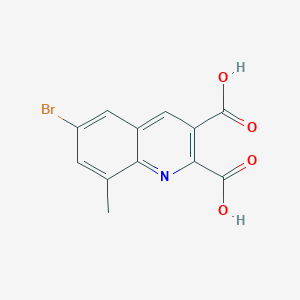
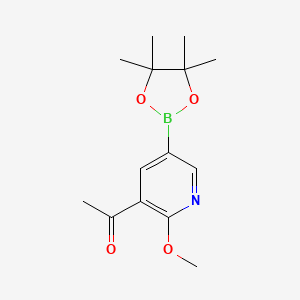
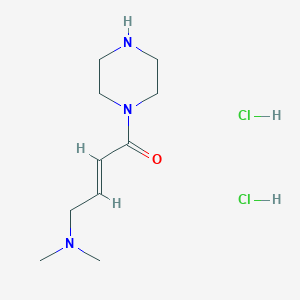
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)

![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
